molecular formula C16H17N3O3 B609309 MPI_5a CAS No. 1259296-46-2

MPI_5a

Cat. No. B609309
M. Wt: 299.33
InChI Key: NNQAQGDSGCGFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MPI_5a is an effective and selective inhibitor of HDAC6 . It weakly inhibits other HDAC isoforms and also inhibits acyl-tubulin accumulation in cells . The IC50 values are 36 nM for HDAC6 and 210 nM for acyl-tubulin accumulation .


Molecular Structure Analysis

The molecular formula of MPI_5a is C16H17N3O3 . It has a molecular weight of 299.32 .


Physical And Chemical Properties Analysis

MPI_5a is a liquid at room temperature . It has a molecular weight of 299.32 and a molecular formula of C16H17N3O3 . The product is recommended to be stored at -20°C .

Scientific Research Applications

Web Services in Scientific Applications

MPI_5a is not directly suitable for applications across administrative domains due to limitations like firewall constraints and data heterogeneity. However, a new approach using Web services can facilitate the running of scientific applications in distributed environments. This approach allows MPI applications to be executed on any platform supporting Web services (Puppin, Tonellotto, & Laforenza, 2005).

Neuroscience Research

In neuroscience, MPI_5a has been instrumental. For example, a study combined regenerative amplification multiphoton microscopy (RAMM) with genetically encoded calcium indicators to extend the capabilities of multiphoton imaging (MPI) into deeper layers of the mouse somatosensory cortex. This approach allowed for the recording of neuronal activity in Layer 5, significantly deeper than previous methods (Mittmann et al., 2011).

Nanoparticle Optimization for MPI

In the field of nanotechnology, MPI_5a's sensitivity and spatial resolution are enhanced by optimizing the core size of superparamagnetic nanoparticles. This optimization leads to a significant improvement in Magnetic Particle Imaging (MPI), enabling very low detection thresholds and sub-millimeter spatial resolution (Ferguson, Minard, & Krishnan, 2009).

Climate System Variability

The Max Planck Institute Grand Ensemble (MPI‐GE) offers a unique insight into climate system variability. This large ensemble of climate models helps in distinguishing between forced climate change responses and internal variability, providing precise quantification of both elements. This large ensemble is essential for studying different climate scenarios and understanding their impacts on atmospheric circulation and sea level pressure (Maher et al., 2019).

High-Performance Computing and MPI Libraries

In high-performance computing, MPI libraries are crucial for scientific applications like weather forecasting and earthquake simulations. The MVAPICH project highlights the transformation of high-performance computing (HPC) research into a high-performance MPI library, demonstrating its significant role in the HPC community (Panda, Subramoni, Chu, & Bayatpour, 2020).

Fluid Dynamics and MPI

GASFLOW-MPI, a computational fluid dynamics tool, employs MPI for large eddy simulation of turbulent flow. This tool is used for simulating thermal-hydraulic phenomena in nuclear power plant containment, demonstrating the importance of MPI in such scientific and engineering applications (Zhang, Li, Xiao, & Jordan, 2017).

Future Directions in MPI Imaging

In biomedical imaging, MPI is evolving with research focusing on custom nanoparticles to enhance MPI performance. These advancements are seen as potential breakthroughs in disease diagnosis, implant monitoring, and image-guided therapeutics (Panagiotopoulos et al., 2015).

Safety And Hazards

MPI_5a is for research use only and not for human or veterinary use . It is advised to avoid contact with skin and eyes . In case of contact, rinse immediately with plenty of water and seek medical advice . It is also recommended to avoid formation of dust and aerosols .

properties

IUPAC Name

N-hydroxy-2-(1-methylpyrrole-2-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-18-7-2-3-14(18)16(21)19-8-6-11-9-12(15(20)17-22)4-5-13(11)10-19/h2-5,7,9,22H,6,8,10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQAQGDSGCGFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCC3=C(C2)C=CC(=C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide

Synthesis routes and methods

Procedure details

Methyl 2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate in a vial was dissolved in MeOH (1 mL) and hydroxylamine potassium salt (0.682 mL, 1.2 mmol; 1.76 M in MeOH) was added. The solution was shaken at rt for 2 h before acetic acid (0.0682 mL, 1.2 mmol) was added to neutralize the reaction. The solvent was then completely evaporated and to the residue was added DMSO (1.2 mL). After filtration, the solution was purified by prep-HPLC to yield N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide (0.0073 g, 16.2%). LC-MS: (AA) ES+ 301; 1H NMR (Methanol-d4, 400 MHz) δ 7.87 (d, J=8.0 Hz, 1H), 7.72 (d, J=8.0 Hz, 1H), 6.86 (t, J=1.8 Hz, 1H), 6.52 (dd, J=3.8, 1.5 Hz, 1H), 6.12 (dd, J=3.8, 2.5 Hz, 1H), 4.96 (s, 2H), 4.07 (t, J=5.8 Hz, 2H), 3.74 (s, 3H), 3.11 (t, J=6.0 Hz, 2H).
Name
Methyl 2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
hydroxylamine potassium salt
Quantity
0.682 mL
Type
reactant
Reaction Step Two
Quantity
0.0682 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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